molecular formula C7H15NO2 B1330550 tert-butyl N,N-dimethylcarbamate CAS No. 7541-17-5

tert-butyl N,N-dimethylcarbamate

Cat. No.: B1330550
CAS No.: 7541-17-5
M. Wt: 145.2 g/mol
InChI Key: RJSZFSOFYVMDIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N,N-dimethylcarbamate: is an organic compound with the molecular formula C7H15NO2. It is a carbamate derivative, characterized by the presence of a tert-butyl group attached to the nitrogen atom of the carbamate moiety. This compound is often used in organic synthesis and as a protecting group for amines due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reaction with tert-Butyl Chloroformate: One common method involves the reaction of dimethylamine with tert-butyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Curtius Rearrangement: Another method involves the Curtius rearrangement of tert-butyl azidoformate, which is prepared from tert-butyl chloroformate and sodium azide.

Industrial Production Methods: Industrial production of tert-butyl N,N-dimethylcarbamate typically involves large-scale synthesis using the above-mentioned methods, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl N,N-dimethylcarbamate can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield dimethylamine and tert-butyl alcohol.

    Deprotection: In organic synthesis, this compound is often used as a protecting group for amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

    Deprotection: Trifluoroacetic acid or heat.

Major Products Formed:

Mechanism of Action

Mechanism: The primary mechanism of action for tert-butyl N,N-dimethylcarbamate involves its role as a protecting group. The carbamate group protects the amine functionality by forming a stable, non-reactive intermediate. Upon exposure to specific conditions (e.g., strong acid or heat), the protecting group is removed, regenerating the free amine .

Molecular Targets and Pathways:

Comparison with Similar Compounds

    tert-Butyl Carbamate: Similar in structure but lacks the dimethylamino group. Used as a protecting group for amines.

    tert-Butyl N,N-diallylcarbamate: Contains allyl groups instead of methyl groups.

    tert-Butyl N-methylcarbamate: Contains a single methyl group.

Uniqueness: tert-Butyl N,N-dimethylcarbamate is unique due to its specific combination of tert-butyl and dimethylamino groups, which provide distinct reactivity and stability profiles compared to other carbamate derivatives. Its ease of removal under mild conditions makes it particularly valuable in synthetic applications .

Properties

IUPAC Name

tert-butyl N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-7(2,3)10-6(9)8(4)5/h1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJSZFSOFYVMDIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80310255
Record name tert-butyl N,N-dimethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80310255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Amines, coco alkyldimethyl
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

61788-93-0, 7541-17-5
Record name Amines, coco alkyl dimethyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061788930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC223096
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=223096
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Amines, coco alkyldimethyl
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name tert-butyl N,N-dimethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80310255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Amines, coco alkyldimethyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.273
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N,N-dimethylcarbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N,N-dimethylcarbamate
Reactant of Route 3
Reactant of Route 3
tert-butyl N,N-dimethylcarbamate
Reactant of Route 4
Reactant of Route 4
tert-butyl N,N-dimethylcarbamate
Reactant of Route 5
tert-butyl N,N-dimethylcarbamate
Reactant of Route 6
Reactant of Route 6
tert-butyl N,N-dimethylcarbamate
Customer
Q & A

Q1: What is the primary decomposition pathway for tert-butyl N,N-dimethylcarbamate during gas-phase thermolysis?

A1: The research paper [] utilizes computational methods to investigate the thermolysis of various carbamates, including this compound. The study reveals that this compound primarily decomposes through a six-membered cyclic transition state mechanism. This mechanism involves the transfer of a hydrogen atom from the tert-butyl group to the carbonyl oxygen, leading to the formation of isobutene and N,N-dimethylcarbamic acid.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.